3-Oxo-2,3-dihydro-1H-indene-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-1,2-dihydroindene-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-10(13)7-3-1-2-6-4-5-8(12)9(6)7/h1-3H,4-5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYOIDBKFDNWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440668 | |
| Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215362-21-3 | |
| Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Indanone and Indene Scaffolds in Medicinal Chemistry and Organic Synthesis
The indanone and indene (B144670) frameworks are considered "privileged structures" in the realm of medicinal chemistry, meaning they are frequently found in compounds with diverse and potent biological activities. researchgate.netnih.gov The indanone scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone, is a core component of numerous natural products and synthetic molecules with significant therapeutic applications. researchgate.netnih.gov
One of the most prominent examples of a drug featuring the indanone moiety is Donepezil (B133215), an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease. researchgate.netnih.govnih.gov The success of such drugs has spurred considerable research into indanone derivatives, revealing a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govbeilstein-journals.orgnih.gov Arylidene indanones, for instance, are investigated as tubulin depolymerizing agents and inhibitors of various enzymes. rsc.orgresearchgate.net The versatility of the indanone scaffold allows for structural modifications that can fine-tune the pharmacological profile of the resulting compounds, making it a valuable template for drug discovery. nih.gov
Indene, a related hydrocarbon with a cyclopentene (B43876) ring fused to a benzene ring, also holds considerable importance in both medicinal and materials chemistry. wikipedia.org Substituted indenes and their saturated counterparts, indanes, are integral to many biologically active molecules, such as the anti-inflammatory drug Sulindac. wikipedia.orgresearchgate.net In organic synthesis, indene derivatives serve as crucial intermediates and as ligands for transition metal catalysts, particularly in polymerization reactions. acs.orgresearchgate.net The synthesis of complex indene structures is an active area of research, with various methods developed for their construction, including cyclization and cross-coupling reactions. acs.orgorganic-chemistry.org
Overview of Carboxamide Functionalities in Biologically Active Molecules
The carboxamide group (-C(=O)NHR) is a fundamental functional group in a vast number of biologically active molecules, including pharmaceuticals and natural products. jocpr.com Its prevalence is due to a combination of its chemical stability and its ability to participate in key intermolecular interactions, such as hydrogen bonding. jocpr.comnih.gov This makes the carboxamide a crucial pharmacophore in drug design, contributing to a molecule's binding affinity and specificity for its biological target. jocpr.com
The amide bond is the cornerstone of peptides and proteins, but its incorporation into small molecule drugs is also a widely used strategy to enhance their pharmacokinetic properties. nih.gov Carboxamides are generally more resistant to metabolic degradation compared to esters, which can lead to improved stability and a longer duration of action in the body. acs.org The hydrogen bonding capabilities of the N-H and C=O groups within the carboxamide moiety allow for strong and directional interactions with biological receptors, a critical factor for potent biological activity. nih.gov Furthermore, the structural rigidity and planarity of the amide bond can help to lock a molecule into a bioactive conformation. The versatility of the carboxamide functionality allows it to be a key component in drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases. nih.govacs.org
Historical Context and Evolution of Research on 3 Oxo 2,3 Dihydro 1h Indene 4 Carboxamide and Its Structural Congeners
Strategies for Constructing the 3-Oxo-2,3-dihydro-1H-indene Core
The formation of the bicyclic indanone system is a critical step that can be achieved through various ring-closing and annulation strategies.
Ring-Closing Reactions and Annulation Techniques for Indanone Synthesis
The construction of the indanone skeleton predominantly relies on intramolecular cyclization reactions where a five-membered ring is fused to a benzene (B151609) ring.
Intramolecular Friedel-Crafts Acylation: This is one of the most common and classical methods for synthesizing indanones. researchgate.netnih.gov The reaction typically involves the cyclization of 3-arylpropionic acids or their more reactive derivatives, such as acyl chlorides. researchgate.net Strong acids are required to promote the reaction; polyphosphoric acid (PPA) and triflic acid (TfOH) are frequently employed. d-nb.inforsc.org The choice of acid can influence the regioselectivity of the cyclization, especially with substituted aromatic precursors. d-nb.info For instance, PPA with a high P₂O₅ content tends to favor the formation of indanones where an electron-donating group is ortho or para to the carbonyl, while PPA with a lower P₂O₅ content favors the meta-substituted isomer. d-nb.info
Nazarov Cyclization: This method involves the acid-catalyzed conrotatory electrocyclization of divinyl ketones. d-nb.info For indanone synthesis, this typically involves precursors like chalcones (1,3-diaryl-2-propen-1-ones). nih.gov The reaction can be promoted by various acids, and dicationic iridium(III) complexes have been used for the cyclization of substrates bearing electron-withdrawing groups, leading to functionalized indanones in very good yields. nih.gov
Transition-Metal-Catalyzed Cyclizations: Modern organic synthesis has introduced a variety of transition-metal-catalyzed reactions to form the indanone ring. These methods often offer high efficiency and milder reaction conditions.
Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is an effective route. organic-chemistry.org
Rhodium-catalyzed intramolecular additions provide access to chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org
Nickel-catalyzed reductive cyclization of enones has been used for the stereoselective synthesis of medically relevant indanones. organic-chemistry.org
Table 1: Key Ring-Closing Reactions for Indanone Synthesis
| Reaction Type | Typical Precursor | Catalyst/Reagent | Key Features | Citations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 3-Arylpropionic Acid | PPA, TfOH | Classical, widely used method. Regioselectivity can be controlled. | d-nb.inforesearchgate.netrsc.org |
| Nazarov Cyclization | Divinyl Ketone (e.g., Chalcone) | Acid (e.g., TFA), Ir(III) complexes | Electrocyclization reaction, suitable for functionalized precursors. | d-nb.infonih.gov |
| Palladium-Catalyzed Cyclization | Unsaturated Aryl Iodide | Pd Catalyst, CO | Carbonylative cyclization. | organic-chemistry.org |
| Rhodium-Catalyzed Cyclization | Pinacolborane Chalcone (B49325) Derivatives | Rh Catalyst, Chiral Ligand | Asymmetric synthesis, produces enantioenriched indanones. | organic-chemistry.org |
| Nickel-Catalyzed Cyclization | Enones, o-Allylbenzamides | Ni Catalyst | Reductive cyclization, good for stereoselective synthesis. | organic-chemistry.org |
Functionalization and Derivatization of Indanone and Indene (B144670) Precursors
The functionalization of the indanone core can be achieved either by using pre-functionalized starting materials or by modifying the indanone skeleton after its formation.
Pre-cyclization Functionalization: The most straightforward way to obtain substituted indanones is to start with an appropriately substituted aromatic precursor. For example, using a substituted 3-phenylpropionic acid in a Friedel-Crafts reaction will yield an indanone with substituents on the benzene ring. d-nb.inforesearchgate.net
Post-cyclization Functionalization: The formed indanone ring system can undergo various transformations. The α-position to the carbonyl (C2) is readily functionalized. For instance, indanone derivatives acting as β-ketoesters can undergo regioselective addition to alkynes. nih.gov Alkylation at the α-position using reagents like allyl bromide is also a common strategy to introduce further complexity. nih.gov
Annulation and Ring Expansion: The 1-indanone (B140024) core is a versatile building block for constructing more complex fused and spiro frameworks. nih.govrsc.org Rhodium-catalyzed direct insertion of ethylene (B1197577) or alkynes into the C-C bond of 1-indanones can lead to ring-expanded benzocycloheptenone skeletons. rsc.org
Approaches for Introducing the Carboxamide Moiety at the C4 Position
The introduction of a carboxamide group onto the C4 position of the indanone ring can be accomplished through several synthetic pathways, most notably via direct amidation of a carboxylic acid or by the transformation of other functional groups like nitriles or esters.
Direct Amidation Reactions and Optimized Laboratory Protocols
Direct amidation involves the coupling of a carboxylic acid with an amine source, typically ammonia (B1221849) for the synthesis of a primary carboxamide. This method requires the activation of the carboxylic acid to facilitate the reaction. A logical precursor for the target molecule is 3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid .
Peptide Coupling Reagents: A standard and reliable laboratory method for amide formation is the use of peptide coupling reagents. A common combination is 1-hydroxybenzotriazole (B26582) (HOBT) and a carbodiimide (B86325) such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA). derpharmachemica.com
Boron-Based Reagents: Boron-based reagents have emerged as effective promoters for direct amidation. nih.govmdpi.com Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, can facilitate the amidation of various carboxylic acids with amines under relatively mild conditions, often requiring only purification by filtration rather than chromatography. nih.gov Boronic acids have also been used as catalysts, though they may require the removal of water to drive the reaction forward. mdpi.com
Transition Metal Catalysis: Copper salts, such as CuBr, have been shown to catalyze the oxidative direct amidation of nonactivated carboxylic acids with certain amines, using molecular oxygen as the activating reagent. beilstein-journals.org
Microwave-Assisted Synthesis: To accelerate reaction times and improve yields, microwave irradiation can be employed. The direct amidation of carboxylic acids with amines has been successfully performed using silica (B1680970) gel as a solid support and catalyst under microwave conditions, presenting a greener methodology. rsc.org
Table 2: Selected Protocols for Direct Amidation of Carboxylic Acids
| Method | Reagents/Catalyst | Conditions | Key Features | Citations |
|---|---|---|---|---|
| Peptide Coupling | EDC, HOBT, TEA | Room Temperature | Standard, reliable, widely applicable for diverse substrates. | derpharmachemica.com |
| Borate Ester | B(OCH₂CF₃)₃ | MeCN, 80-100 °C | Operationally simple, often allows for non-chromatographic workup. | nih.gov |
| Copper Catalysis | CuBr, Pyridine, O₂ | p-xylene, 130 °C | Oxidative amidation, useful for non-activated acids. | beilstein-journals.org |
| Microwave-Assisted | Silica Gel | Microwave Irradiation | Green methodology, rapid reaction times. | rsc.org |
| Indium Catalysis | In(OTf)₃ | THF, Reflux | Efficient for a wide range of functionalized acids and amines. | researchgate.net |
Functional Group Transformations for Carboxamide Formation (e.g., from nitriles or esters)
An alternative to direct amidation is the synthesis and subsequent conversion of a precursor functional group at the C4 position.
From Nitriles: The nitrile group is an excellent precursor to a carboxamide. The key intermediate, 3-oxo-2,3-dihydro-1H-indene-4-carbonitrile , can be synthesized via a multi-step sequence. One patented method involves reacting 2-cyanobenzyl bromide with a malonic ester derivative, followed by condensation, hydrolysis, decarboxylation, and a final intramolecular Friedel-Crafts acylation to close the five-membered ring. google.com Once obtained, the C4-nitrile can be converted to the C4-carboxamide. This is typically achieved by controlled partial hydrolysis under acidic or basic conditions. Alternatively, the nitrile can be fully hydrolyzed to the carboxylic acid, which is then subjected to the amidation conditions described in section 2.2.1. libretexts.org
From Esters: An ester at the C4 position, such as methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate, can also serve as a precursor. The ester can be converted to the carboxamide through ammonolysis, which involves heating the ester with ammonia or an amine. youtube.com This reaction can sometimes be sluggish and may require high temperatures or the use of a sealed vessel.
Synthesis of Derivatized Analogs of this compound
The synthetic strategies outlined above can be adapted to produce a wide range of derivatized analogs with substitutions on the aromatic ring, the five-membered ring, or the amide nitrogen.
N-Substituted Analogs: To synthesize N-aryl or N-alkyl analogs, a corresponding primary or secondary amine is used in place of ammonia during the direct amidation step (Section 2.2.1). For example, the condensation of 2-(3-oxo-2,3-dihydro-1H–inden-1-yl)acetic acid with various anilines using thionyl chloride for activation has been reported to produce a series of N-substituted acetamides. rjptonline.org This principle is directly applicable to the amidation of 3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid.
Aromatic Ring Substitution: Analogs with substituents on the benzene moiety (C5, C6, C7) are typically prepared by choosing an appropriately substituted starting material for the ring-closing reaction (Section 2.1.1). For example, starting with a methoxy-substituted 3-phenylpropionic acid would lead to a methoxy-substituted indanone, which can then be carried forward to the final carboxamide. d-nb.info
Five-Membered Ring Substitution: Substituents can be introduced on the cyclopentanone (B42830) ring, most commonly at the C2 position. This can be achieved by α-alkylation of the indanone intermediate before or after the formation of the carboxamide. nih.gov
The combination of these approaches provides a versatile platform for generating a library of structurally diverse indanone carboxamides for further investigation.
Exploration of Substituent Effects on the Indene Ring System
The strategic placement of substituents on the indene ring system is a fundamental approach to modulating the properties of the core molecule. The electronic and steric nature of these substituents can significantly influence the molecule's reactivity and biological activity.
Research into the substituent effects on the indene core has shown that both electron-donating and electron-withdrawing groups can alter the molecule's interaction with biological targets. nih.gov For instance, in the context of developing Retinoic Acid Receptor α (RARα) agonists, the indene skeleton has been identified as a viable scaffold. mdpi.com A study systematically explored how different substituents on the indene ring impact binding affinity. It was observed that an unsubstituted indene derivative (36a) displayed a modest binding affinity for RARα, establishing the indene framework as a promising starting point for developing new agonists. mdpi.com
The physical mechanisms governing these effects are complex. Substituents can alter the π-electron density of the aromatic ring, thereby influencing electrostatic interactions. nih.gov Alternatively, the effects may arise from local dipole moments created by the substituents that engage in direct interactions with a target protein. nih.gov Studies have shown that in many biological contexts, non-hydrogen substituents generally strengthen arene-arene interactions. nih.gov
Table 1: Effect of Indene Ring Substituents on RARα Binding Affinity
This table summarizes the reported binding affinity of various substituted indene derivatives as potential RARα agonists. Data sourced from mdpi.com.
Modifications of the Carboxamide Nitrogen Atom for Analog Generation
The generation of analogs through modification of the carboxamide nitrogen atom is a key strategy for exploring the structure-activity relationships (SAR) of a lead compound. This involves converting the primary carboxamide (-CONH₂) into secondary (-CONHR) or tertiary (-CONRR') amides.
A common synthetic route involves activating the corresponding carboxylic acid, followed by reaction with a diverse range of primary or secondary amines. A study on indanone acetic acid, a structurally related precursor, demonstrates this principle effectively. rjptonline.org In this work, 2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid was first converted to its more reactive acid chloride intermediate using thionyl chloride. rjptonline.org This intermediate was then reacted in situ with various substituted anilines to produce a library of N-aryl acetamide (B32628) derivatives. rjptonline.org
This method allows for the introduction of a wide array of substituents on the nitrogen atom, enabling a systematic investigation of how different groups impact the compound's properties. For example, derivatives were synthesized using aniline, o-toluidine, chloroanilines, and p-fluoroaniline, yielding the corresponding N-substituted products in moderate to good yields. rjptonline.org Such modifications can influence factors like solubility, hydrogen bonding capacity, and metabolic stability, which are critical for developing compounds with desired pharmacological profiles.
Table 2: Synthesis of N-Substituted Indanone Analogs
This table illustrates the generation of diverse analogs by reacting an activated indanone precursor with various amines. Data sourced from rjptonline.org.
Stereoselective Synthesis of Chiral Indanone/Indene Carboxamide Analogs
The development of methods for the stereoselective synthesis of chiral indanone and indene carboxamides is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Modern asymmetric catalysis provides powerful tools to construct these chiral scaffolds with high enantiopurity.
Several catalytic systems have been developed to produce enantioenriched indanones. These methods often rely on transition metal catalysts paired with chiral ligands.
Palladium-Catalyzed Reactions : An efficient intramolecular palladium-catalyzed, asymmetric reductive-Heck reaction has been developed for the synthesis of enantiomerically enriched 3-substituted indanones. acs.org
Rhodium-Catalyzed Reactions : The rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives, using MonoPhos as a chiral ligand, yields chiral 3-aryl-1-indanones with excellent enantioselectivities. organic-chemistry.org
Nickel-Catalyzed Reactions : A nickel-catalyzed reductive cyclization of a broad range of enones has been shown to produce indanones with high enantiomeric induction. organic-chemistry.orgresearchgate.net
Iridium-Catalyzed Hydrogenation : The asymmetric hydrogenation of 3-arylindenones catalyzed by iridium complexes is an effective method for producing chiral 3-arylindanones in high yields and good enantioselectivities. researchgate.net
These asymmetric transformations allow for precise control over the stereochemistry at the chiral centers of the indanone ring. The resulting enantiopure indanones can then be converted into the corresponding carboxamides, providing access to chiral analogs of this compound for stereospecific biological evaluation. The strategic choice of metal catalyst and chiral ligand is crucial for achieving high stereoselectivity for a given substrate. organic-chemistry.orgresearchgate.net
Table 3: Catalytic Systems for Stereoselective Indanone Synthesis
This table summarizes various metal-catalyzed asymmetric methods for the synthesis of chiral indanones, detailing the catalyst, chiral ligand, and reported efficiency. Data sourced from acs.orgorganic-chemistry.orgresearchgate.net.
Table of Mentioned Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a complete picture of atomic connectivity and spatial relationships can be assembled.
The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. For this compound, the spectrum is anticipated to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the amide protons.
The aromatic region is expected to exhibit complex splitting patterns due to the coupling between adjacent protons on the benzene ring. The protons on the aromatic ring (H-5, H-6, and H-7) will have chemical shifts influenced by the electron-withdrawing effects of the ketone and amide groups. The aliphatic protons at C-1 and C-2 will appear as coupled multiplets in the upfield region of the spectrum. The two protons at C-2 (geminal protons) are diastereotopic and are expected to show distinct chemical shifts and a geminal coupling constant. thescipub.com The amide protons (-CONH₂) typically appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water in the solvent.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-5 | 7.6 - 7.8 | Doublet |
| H-6 | 7.4 - 7.6 | Triplet |
| H-7 | 7.8 - 8.0 | Doublet |
| H-1 (2H) | ~3.1 | Singlet |
| H-2 (2H) | ~2.7 | Singlet |
Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon (C-3) of the ketone is expected to be the most downfield signal, typically appearing around 200 ppm. The amide carbonyl carbon will also be in the downfield region, but generally at a lower chemical shift than the ketone. Aromatic carbons will resonate in the 120-150 ppm range, while the aliphatic carbons (C-1 and C-2) will be found in the upfield region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, and quaternary carbons. emerypharma.com
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | ~36 |
| C-2 | ~30 |
| C-3 (Ketone C=O) | ~205 |
| C-3a (Quaternary) | ~145 |
| C-4 (Quaternary) | ~135 |
| C-5 | ~128 |
| C-6 | ~130 |
| C-7 | ~125 |
| C-7a (Quaternary) | ~155 |
Note: Predicted values are based on data from structurally related compounds. spectrabase.comrsc.org Actual experimental values may vary.
While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the coupled aromatic protons (H-5, H-6, H-7) and between the aliphatic protons at C-1 and C-2.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. emerypharma.com It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum by correlating the signals from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. emerypharma.com This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC would show a correlation from the amide protons to the amide carbonyl carbon (C=O) and the aromatic carbon at C-4. It would also show correlations from the aliphatic protons at C-2 to the ketone carbonyl at C-3.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Molecular Weight Determination.
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy. For this compound, with a molecular formula of C₁₀H₉NO₂, the theoretical exact mass can be calculated.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass |
|---|
An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition, distinguishing it from other potential structures with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer additional structural information. nist.gov
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting.
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would provide clear evidence for its key functional groups. The presence of two distinct carbonyl groups (ketone and amide) would be a prominent feature. The ketone C=O stretch is typically a strong, sharp band. The amide group gives rise to several characteristic absorptions: the N-H stretches of the primary amide appear as two bands in the high-frequency region, and the amide C=O stretch (Amide I band) is also a very strong absorption. rsc.orgnih.gov
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amide (-NH₂) | N-H Stretch | 3350 - 3180 (two bands) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 |
| Ketone (C=O) | C=O Stretch | ~1715 |
| Amide (C=O) | Amide I Band | ~1680 |
| Aromatic C=C | C=C Stretch | 1600 - 1450 |
Note: Predicted values are based on IR data from analogous compounds. nih.govnist.gov The exact positions can be influenced by conjugation and hydrogen bonding.
By combining the detailed connectivity information from NMR, the precise elemental composition from HRMS, and the functional group identification from IR spectroscopy, a complete and unambiguous structural elucidation of this compound can be achieved.
Raman Spectroscopy for Structural Elucidation and Forensic Applications
Raman spectroscopy is a non-destructive and powerful vibrational spectroscopic technique that provides detailed information about the molecular structure, polymorphism, and crystallinity of a substance. pharmtech.comhoriba.com The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. jchps.com When light interacts with a molecule, the vast majority of the scattered photons have the same frequency as the incident photons (Rayleigh scattering). However, a small fraction of photons (approximately 1 in 10 million) are scattered at a different frequency (Raman scattering). jchps.com The energy difference between the incident and scattered photons corresponds to the energy of specific molecular vibrations, such as bond stretching and bending. europeanpharmaceuticalreview.com This energy shift, known as the Raman shift, is unique to the molecule's structure and bonding, providing a distinct "fingerprint" for identification. nih.gov
In the context of pharmaceutical analysis, Raman spectroscopy is highly valued for its ability to differentiate between various polymorphic forms of an active pharmaceutical ingredient (API), which can have different solubilities, stabilities, and bioavailabilities. pharmtech.comeuropeanpharmaceuticalreview.com The technique requires minimal to no sample preparation and can analyze samples directly through transparent packaging, making it ideal for quality control and counterfeit drug detection. horiba.com
For forensic science, the non-destructive nature of Raman spectroscopy is a significant advantage, as it preserves the chemical integrity of the evidence for potential future analyses. researchgate.netnih.gov It has been successfully employed for the identification of a wide range of forensic materials, including illicit drugs, explosives, and trace evidence like fibers and paint. researchgate.netresearchgate.net The high chemical specificity of Raman spectroscopy allows for the confident identification of a substance by comparing its spectrum to a reference library. nih.gov Combined with microscopy, it can provide chemical information on a microscopic scale.
While specific experimental Raman data for this compound is not extensively available in the reviewed literature, its structural features suggest a characteristic Raman spectrum. The key functional groups would produce distinct Raman peaks, which are crucial for its structural elucidation and identification. The expected vibrational modes are detailed in the table below.
Interactive Data Table: Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring | C-H stretch | 3100-3000 | Medium-Strong |
| C=C stretch | 1620-1580 | Strong | |
| Ketone | C=O stretch | 1700-1680 | Strong |
| Amide | N-H stretch | 3400-3200 | Medium |
| C=O stretch (Amide I) | 1680-1630 | Strong | |
| N-H bend (Amide II) | 1640-1550 | Medium | |
| Alkyl | C-H stretch | 3000-2850 | Medium |
| CH₂ bend | 1480-1440 | Medium |
The presence of strong peaks for the ketone and amide carbonyl groups, along with the characteristic aromatic ring vibrations, would be the primary identifiers for this molecule. In a forensic context, these specific signals would allow for the unambiguous differentiation of this compound from other related indanone derivatives or common cutting agents. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
While the single-crystal X-ray structure of this compound has not been reported in the searched literature, the crystal structure of the closely related compound, 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate (B1210297) , offers significant insight into the likely molecular architecture. nih.gov An analysis of this acetate derivative provides a robust model for understanding the core indanone framework.
The crystallographic study of 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate reveals that the 1-indanone unit is nearly planar, with a root-mean-square deviation of 0.036 Å. nih.gov This planarity is a common feature in similar indanone systems. In the crystal lattice, the molecules are linked by non-classical C-H···O hydrogen bonds, forming chains along the europeanpharmaceuticalreview.com crystallographic axis. nih.gov
Interactive Data Table: Crystallographic Data for 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.8514 (10) |
| b (Å) | 8.9757 (7) |
| c (Å) | 21.917 (3) |
| V (ų) | 1938.0 (3) |
| Z | 8 |
| Temperature (K) | 297 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Extrapolating from this data, one can predict the solid-state structure of this compound. The core indanone skeleton is expected to retain its essential planarity. The most significant structural difference would arise from the carboxamide functional group (-CONH₂) replacing the acetate group (-OCOCH₃). The amide group possesses both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). This is in contrast to the acetate group, which primarily acts as a hydrogen bond acceptor.
Pharmacological and Biochemical Investigations of 3 Oxo 2,3 Dihydro 1h Indene 4 Carboxamide and Its Derivatives
In Vitro Biological Activity Profiling of 3-Oxo-2,3-dihydro-1H-indene-4-carboxamide Analogs.
The core structure of this compound, often referred to as an indanone scaffold, has served as a versatile template for the design of various enzyme inhibitors. Modifications to this structure have led to the development of potent and selective agents with a range of pharmacological activities.
Enzyme Inhibition Assays.
Analogs based on the 2,3-dihydro-1H-inden-1-one (indanone) scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease.
Research into a series of indanone derivatives featuring meta/para-substituted aminopropoxy benzyl/benzylidene moieties revealed significant inhibitory potencies. For instance, one of the most potent AChE inhibitors from this series, a meta-substituted compound, demonstrated an IC50 value of 0.12 μM. acs.org Conversely, a para-substituted analog was identified as the most effective BChE inhibitor, with an IC50 value of 0.04 μM. acs.org Structure-activity relationship (SAR) analysis indicated that compounds with a dimethylamine (B145610) group were generally more potent than those with piperidine (B6355638) or morpholine (B109124) moieties. acs.org
In another study, novel 2,3-dihydro-1H-inden-1-ones were designed as dual inhibitors of phosphodiesterase 4 (PDE4) and AChE. One particular compound, which featured a 2-(piperidin-1-yl)ethoxy group at the 6-position of the indanone ring, showed an IC50 value of 0.28 μM for AChE inhibition. nih.gov Furthermore, a separate series of indanone derivatives, where a piperidine group was linked to the indanone core by a two-carbon spacer, yielded a highly potent AChE inhibitor with an IC50 of 0.0018 μM, which was noted to be 14-fold more potent than the standard drug donepezil (B133215). researchgate.netresearchgate.net
The benzylidene-indenone scaffold has also been explored, with one study identifying a compound that selectively inhibited human BChE with an IC50 of 7.06 μM, showing greater potency than both galantamine and donepezil against this specific enzyme. researchgate.net
Table 1: Cholinesterase Inhibitory Activity of Selected 2,3-dihydro-1H-inden-1-one Analogs
| Compound ID | Modification | Target Enzyme | IC50 (µM) |
|---|---|---|---|
| Compound 5c | Meta-substituted aminopropoxy benzylidene | AChE | 0.12 |
| Compound 7b | Para-substituted aminopropoxy benzylidene | BChE | 0.04 |
| Compound 12C | 2-(piperidin-1-yl)ethoxy at 6-position | AChE | 0.28 |
| Compound 6a | Piperidine group with two-carbon spacer | AChE | 0.0018 |
| Compound 9 | Benzylidene-indenone | BChE | 7.06 |
Structurally related analogs, specifically those with 3-oxoisoindoline-4-carboxamide (B1419123) and 1H-indole-4-carboxamide cores, have demonstrated significant inhibitory activity against Poly(ADP-ribose) Polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA repair process, and its inhibition is a validated therapeutic strategy in oncology.
A series of compounds based on the 3-oxoisoindoline-4-carboxamide structure showed modest to good activity against PARP-1. nih.gov The design of these inhibitors was based on creating a conformational restriction of a benzamide (B126) moiety through the formation of a seven-membered hydrogen bond with an oxindole (B195798) carbonyl group, orienting the molecule for effective binding to the PARP surface. nih.gov
Similarly, two new series of 1H-indole-4-carboxamide derivatives were synthesized and evaluated as potent PARP-1 inhibitors. One compound, designated LX15, showed superior potency against the PARP-1 enzyme with an IC50 value of 13 nM. researchgate.net Another study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which share a similar bicyclic carboxamide motif, identified a lead compound with an IC50 of 156 nM against PARP-1. nih.gov The introduction of a fluorine atom into the structure was shown to enhance binding to the target enzyme. nih.gov Further research into benzimidazole (B57391) carboxamide derivatives also yielded potent dual inhibitors of PARP-1 and PARP-2, with one compound exhibiting an IC50 of 3.9 nM against PARP-1. mdpi.com
Table 2: PARP-1 Inhibitory Activity of Selected Structural Analogs
| Compound ID | Core Scaffold | Target Enzyme | IC50 (nM) |
|---|---|---|---|
| LX15 | 1H-indole-4-carboxamide | PARP-1 | 13 |
| Compound 3l | 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | PARP-1 | 156 |
| Compound 5cj | Benzimidazole carboxamide | PARP-1 | 3.9 |
Following a comprehensive search of the scientific literature, no specific studies detailing the in vitro biological activity of this compound or its direct analogs against Dihydroorotate Dehydrogenase (DHODH) were identified. Research on DHODH inhibitors has primarily focused on other chemical scaffolds, such as N-heterocyclic 3-pyridyl carboxamides, 1,3-benzoazole derivatives, and isoxazol derivatives like leflunomide. mdpi.comresearchgate.netnih.gov Therefore, data on the DHODH inhibitory potential of the indene-carboxamide class of compounds is not available at this time.
Analogs of this compound have been investigated for their ability to inhibit tyrosinase, a key copper-containing enzyme involved in melanin (B1238610) biosynthesis. The inhibition of this enzyme is of great interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation disorders. nih.gov
A study focusing on novel 2,3-dihydro-1H-inden-1-one chalcone-like compounds identified two derivatives with potent, dose-dependent inhibitory activity against the diphenolase function of mushroom tyrosinase. nih.gov These compounds exhibited IC50 values of 12.3 μM and 8.2 μM, respectively, demonstrating significantly higher potency than the standard inhibitor, kojic acid (IC50: 27.5 μM). nih.gov Kinetic analysis revealed that the inhibition was reversible and competitive in nature. nih.gov
In a related line of research, a series of indole (B1671886)–thiourea derivatives were designed and synthesized. Among these, one compound displayed strong tyrosinase inhibitory activity with an IC50 of 5.9 ± 2.47 μM, which was more potent than kojic acid (IC50 = 16.4 ± 3.53 μM). mdpi.comnih.gov This inhibition was also found to be competitive. mdpi.comnih.gov These findings suggest that scaffolds related to the indene (B144670) and indole core can be effectively functionalized to produce potent tyrosinase inhibitors. nih.govmdpi.comnih.gov
Table 3: Tyrosinase Inhibitory Activity of Selected Analogs
| Compound Class | Modification | Target Enzyme | IC50 (µM) | Reference Inhibitor (Kojic Acid) IC50 (µM) |
|---|---|---|---|---|
| 2,3-dihydro-1H-inden-1-one | Hydroxy chalcone-like derivative 1 | Mushroom Tyrosinase | 12.3 | 27.5 |
| 2,3-dihydro-1H-inden-1-one | Hydroxy chalcone-like derivative 2 | Mushroom Tyrosinase | 8.2 | 27.5 |
| Indole-thiourea | Compound 4b | Mushroom Tyrosinase | 5.9 ± 2.47 | 16.4 ± 3.53 |
A novel series of indene amino acid derivatives has been synthesized and evaluated as succinate (B1194679) dehydrogenase inhibitors (SDHIs). SDH, also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. SDHIs are an important class of fungicides used in agriculture. acs.orgmdpi.com
In a study focused on optimizing the hydrophobic interactions with the SDH enzyme, several indene amino acid derivatives demonstrated potent activity. acs.org One compound in particular, i18, showed a significant 7.4-fold improvement in the inhibition of porcine heart SDH, with an IC50 value of 0.5026 μM, compared to its parent structure (IC50 = 3.7257 μM). acs.org Another study on difluoropyrazole derivatives containing an alkyne-extended biphenyl (B1667301) structure, which can be considered a structural analog, identified compounds with potent SDH inhibition. For example, compound A16 showed an IC50 of 2.22 μM, which was better than the commercial fungicide fluxapyroxad (B1673505) (IC50 = 4.24 μM). nih.gov These results highlight the potential of the indene scaffold as a promising lead structure for the development of next-generation SDHIs. acs.org
Table 4: Succinate Dehydrogenase Inhibitory Activity of Indene Analogs
| Compound ID | Modification | Target Enzyme | IC50 (µM) | Reference Inhibitor (Fluxapyroxad) IC50 (µM) |
|---|---|---|---|---|
| Compound i18 | Indene amino acid derivative | Porcine Heart SDH | 0.5026 | ~3.76 |
| Parent Structure | Aminocyclobutanecarboxylic acid linker | Porcine Heart SDH | 3.7257 | ~3.76 |
| Compound A12 | Diphenylacetylene fragment | SDH | 3.58 | 4.24 |
| Compound A16 | Diphenylacetylene fragment | SDH | 2.22 | 4.24 |
Receptor Binding and Functional Assays
Derivatives of the indenone core have been synthesized and evaluated for their ability to bind to and modulate the function of several key receptors implicated in a range of physiological and pathological processes.
The calcitonin gene-related peptide (CGRP) receptor is a validated target for the treatment of migraine. nih.govwikipedia.org Small molecule antagonists, known as 'gepants', have been developed to block this receptor. nih.govdrugs.com The indenone scaffold has been incorporated into the design of novel CGRP receptor antagonists.
In one study, diastereomeric macrocyclic CGRP antagonists containing a spiro-indene core, HTL0029881 and HTL0029882, were found to exhibit surprisingly comparable, potent antagonist activity at the CGRP receptor. nih.gov X-ray crystallography revealed that the two isomers achieve this potency through radically different binding modes within the receptor, which is composed of the calcitonin-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). nih.gov The non-reversed spiro chemistry of HTL0029881 allows it to bind in a "classical" extended conformation, while the reversed stereochemistry of HTL0029882 induces a profound reorganization of the receptor interface for a nonclassical binding mode. nih.gov This highlights the plasticity of the CGRP receptor and the potential of the indene moiety in the design of new antagonists. nih.gov Further research led to the discovery of telcagepant (B1682995) (MK-0974), a potent CGRP receptor antagonist for migraine treatment, with a complex structure that includes a 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl moiety. nih.gov
Table 1: CGRP Receptor Antagonist Activity of Indene Derivatives
| Compound | Description | Functional Activity (pKb) | Binding Mode |
|---|---|---|---|
| HTL0029881 | Macrocyclic CGRP antagonist with a non-reversed spiro-indene core. | Potent | Classical |
| HTL0029882 | Macrocyclic CGRP antagonist with a reversed spiro-indene core. | Potent | Nonclassical |
| Telcagepant (MK-0974) | Small molecule CGRP receptor antagonist. | High Potency | Not specified in provided context. |
Retinoic acid receptors (RARs) are nuclear receptors that regulate gene transcription and are crucial in processes like cell differentiation and apoptosis. mdpi.comnih.gov Specifically, RARα is a significant drug target for cancer therapy. mdpi.comnih.gov A series of novel indene-derived compounds have been designed and synthesized as RARα agonists. mdpi.comnih.gov
In receptor binding assays, a parent indene derivative with no substituents (compound 36a) showed modest binding affinity for RARα, establishing the indene skeleton as a viable platform for new agonists. mdpi.comnih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the indene ring significantly impact binding affinity. For instance, an isopropoxy group at the 3-position was found to be favorable. mdpi.com One particular derivative, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (compound 36d), demonstrated moderate binding affinity and a strong potential to induce differentiation in NB4 human acute promyelocytic leukemia cells. mdpi.commendeley.com
Table 2: RARα Binding Affinity for Selected Indene Derivatives
| Compound | Description | RARα Binding Affinity (IC50, μM) |
|---|---|---|
| AM80 (Tamibarotene) | Positive Control | 0.002 ± 0.0003 |
| 36a | Unsubstituted indene derivative | 0.435 ± 0.087 |
| 36d | 3-isopropoxy derivative | 0.141 ± 0.021 |
Data sourced from Guan et al. (2017). mdpi.com
Excessive stimulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is implicated in neurodegenerative processes, making specific antagonists a subject of significant interest for treating conditions like epilepsy. nih.gov A class of derivatives based on an imidazo[1,2-a]indeno[1,2-e]pyrazine-4-one structure has been developed as potent and selective AMPA receptor antagonists. nih.govnih.gov
These fused heterocyclic systems, which incorporate the indenone core, have shown high affinity for the AMPA receptor. One derivative, a water-soluble 8-methylureido-10-amino-10-methyl-imidazo[1,2-a]indeno[1,2-e]pyrazin-4-one (compound 4), proved to be a highly potent and selective AMPA receptor antagonist with an IC₅₀ of 10 nM for the dextrorotatory isomer. nih.gov Other spiro-imidazo[1,2-a]indeno[1,2-e]pyrazine-4-one derivatives have been identified as mixed antagonists, showing affinity for both AMPA and NMDA glycine-site receptors. nih.gov
The cannabinoid type 2 (CB2) receptor is primarily expressed in immune cells and is a target for anti-inflammatory and analgesic therapies. nih.govmdpi.com Research into indene derivatives as CB2 receptor modulators has been explored. For example, the 1,4-dihydroindeno[1,2-c]pyrazole scaffold was used to develop ligands with improved affinity and selectivity for the CB2 receptor compared to related structures. nih.gov Additionally, SAR studies on other heterocyclic systems have shown that subtle structural modifications, such as shifting the position of a methoxy (B1213986) group on an indole core (a structure related to indene), can switch the compound's function from agonism to antagonism. nih.gov These findings suggest that the indenone scaffold could be a promising template for developing novel CB2 receptor antagonists.
Cell-Based Assays for Antiproliferative Activity in Cancer Cell Lines
The antiproliferative properties of indenone derivatives have been evaluated against a wide range of cancer cell lines. beilstein-journals.org These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cell growth. nih.govnih.gov
The same indene derivatives developed as RARα agonists also exhibited potent antiproliferative activity. mdpi.comnih.gov Their activity was tested against human leukemia (HL-60 and NB4) cell lines. The results showed that the antiproliferative effect was sensitive to the substitution pattern on the indene ring. For example, an isopropyl group at the 2-position was favorable for inhibitory activity in both cell lines, while introducing a ketone group nullified the activity in NB4 cells. mdpi.com
Another study focused on indeno[1,2-c]quinoline derivatives, which were evaluated for their ability to inhibit the proliferation of various cancer cells. nih.gov Compound 8c, an oxime derivative, was identified as one of the most cytotoxic agents, showing more potent activity against SAS (human oral squamous carcinoma), A549 (human lung carcinoma), and BT483 (human breast ductal carcinoma) cell lines than the reference drug, camptothecin. nih.gov The mechanism of action for this compound was linked to the induction of DNA fragmentation through caspase-3 activation. nih.gov Furthermore, 2-benzylidene-1-indanones have demonstrated strong cytotoxicity against human breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cell lines, with IC₅₀ values in the nanomolar range, by inhibiting tubulin polymerization. beilstein-journals.org
Table 3: Antiproliferative Activity (IC50, μM) of Indene Derivatives in Cancer Cell Lines
| Compound | HL-60 (Leukemia) | NB4 (Leukemia) | A549 (Lung) | MCF-7 (Breast) |
|---|---|---|---|---|
| 36a (Unsubstituted Indene) | 1.18 ± 0.11 | 0.99 ± 0.13 | N/A | N/A |
| 36d (3-isopropoxy) | 0.57 ± 0.06 | 0.43 ± 0.04 | N/A | N/A |
| 8c (Indeno[1,2-c]quinoline) | N/A | N/A | 0.89 ± 0.08 | N/A |
| 2-benzylidene-1-indanone (B110557) derivative | 10-880 nM | N/A | 10-880 nM | 10-880 nM |
Data for 36a and 36d from Guan et al. (2017) mdpi.com; Data for 8c from Hsieh et al. (2010) nih.gov; Data for 2-benzylidene-1-indanone from Negi et al. as cited in a review by Sobiecka & Kaźmierczak-Barańska (2017). beilstein-journals.org
Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6) in Immune Cells
Chronic inflammation is a key factor in many diseases, and the modulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a major therapeutic strategy. google.com Indenone derivatives have been investigated for their anti-inflammatory potential.
A study on 2-benzylidene-1-indanone derivatives evaluated their ability to inhibit the release of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages (MPMs). scienceopen.com The majority of the synthesized compounds showed moderate potency against the expression of both cytokines. Notably, compound 4d, which has 4-hydroxy and 3-methoxy groups on the benzylidene ring, exhibited the most potent effect on inhibiting both IL-6 and TNF-α. scienceopen.com This suggests that the 2-benzylidene-1-indanone scaffold is a promising starting point for developing new anti-inflammatory agents. scienceopen.com Furthermore, a patent has disclosed a series of indene derivatives useful for the treatment of inflammation and pain, reinforcing the potential of this chemical class in modulating inflammatory pathways. google.com In vivo studies using a carrageenan-induced rat paw edema model showed that certain 2-arylidene-1-indandiones possess significant anti-inflammatory activity, with one derivative showing higher activity than the reference drug indomethacin. mdpi.com
Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a thorough and scientifically accurate article on the specific pharmacological and biochemical investigations of This compound and its derivatives as per the requested outline.
The specific topics of:
Neuroprotective mechanisms in cellular models, including amyloid-beta aggregation inhibition.
Antimicrobial spectrum and potency against pathogenic microorganisms.
Detailed Structure-Activity Relationship (SAR) analyses, including key structural features, the impact of aromatic ring substitutions, the influence of carboxamide substitutions, and stereochemical effects.
could not be addressed, as research detailing these aspects for the specified compound and its derivatives is not available in the public domain. To ensure the content is scientifically accurate and avoids speculation, this article cannot be generated at this time.
Molecular Mechanism of Action Studies for this compound.
The elucidation of a compound's molecular mechanism of action is a critical step in drug discovery and development. It involves identifying the specific biomolecules the compound interacts with and understanding how these interactions lead to a physiological response. For a compound like this compound, this would involve a multi-faceted approach encompassing target identification, computational modeling, and cellular pathway analysis.
Identification of Molecular Targets and Binding Sites (e.g., IAP proteins, Ras-Raf).
A primary goal in mechanistic studies is to identify the direct molecular targets of a compound. Based on the functional groups and core structure of this compound, several protein families could be considered as potential targets.
Inhibitor of Apoptosis Proteins (IAPs): The Inhibitor of Apoptosis (IAP) family of proteins are key regulators of programmed cell death, or apoptosis. nih.govnih.gov This family includes members such as XIAP, cIAP1, and cIAP2, which can directly bind to and inhibit caspases, the key effector enzymes in apoptosis. nih.govembopress.org The BIR (Baculoviral IAP Repeat) domain is a crucial structural feature of many IAPs that mediates these protein-protein interactions. nih.gov Small molecules that can disrupt the interaction between IAPs and caspases are of significant interest as potential cancer therapeutics, as they can sensitize tumor cells to apoptosis. nih.gov While a broad range of compounds are investigated for their effects on IAPs, specific studies identifying this compound as an IAP inhibitor are not currently available in the public domain.
Ras-Raf Pathway: The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. nih.govmdpi.com Mutations in Ras and Raf proteins are common drivers of human cancers. nih.govmdpi.com Consequently, inhibitors that target components of this pathway are a major focus of cancer research. nih.govnih.govbiorxiv.org The interaction between Ras and its downstream effector Raf is a key activation step. mdpi.commdpi.com While numerous inhibitors targeting the Ras-Raf interaction have been developed, there is no specific literature found that details the investigation of this compound as an inhibitor of this pathway.
Based on the current search, there is no direct evidence linking this compound to either IAP proteins or the Ras-Raf pathway.
Ligand-Protein Interaction Analysis through Molecular Docking Simulations.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govresearchgate.netnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a known target and for understanding the potential binding mode of a ligand.
The process involves predicting the binding affinity and pose of the ligand within the protein's binding site. This information can guide the design of more potent and selective inhibitors. For a compound like this compound, molecular docking studies would be invaluable in assessing its potential to bind to targets like IAPs or Raf kinases. However, a review of published research indicates that specific molecular docking studies for this compound with IAP proteins or components of the Ras-Raf pathway have not been reported. General molecular docking studies have been performed on other carboxamide derivatives to explore their interactions with various enzymes. nih.govnih.govmdpi.comrsc.org
Table 1: Key Concepts in Molecular Docking
| Term | Description |
|---|---|
| Ligand | The small molecule being studied (e.g., this compound). |
| Receptor | The macromolecule, typically a protein, to which the ligand binds. |
| Binding Site | The specific region on the receptor where the ligand interacts. |
| Posing | The predicted orientation and conformation of the ligand in the binding site. |
| Scoring Function | A mathematical function used to estimate the binding affinity between the ligand and the receptor. |
Pathway Elucidation in Cellular Systems (e.g., Apoptosis Induction, Signaling Pathway Modulation).
To understand the functional consequences of a compound's interaction with its molecular target, it is essential to study its effects on cellular pathways.
Apoptosis Induction: Apoptosis is a fundamental process for removing damaged or unwanted cells. nih.govmdpi.com Many anti-cancer therapies work by inducing apoptosis in tumor cells. nih.gov Studies on related but distinct carboxamide-containing compounds have shown the ability to induce apoptosis in cancer cell lines. nih.gov However, specific studies detailing the effects of this compound on apoptosis induction are not found in the current literature.
Signaling Pathway Modulation: Beyond apoptosis, a compound can modulate various signaling pathways within a cell. For instance, inhibition of the Ras-Raf pathway would lead to a decrease in the phosphorylation of downstream proteins like MEK and ERK. nih.govbiorxiv.org Investigating these changes through techniques like Western blotting can confirm the mechanism of action of a pathway inhibitor. While the modulation of signaling pathways by various kinase inhibitors is a well-studied area, nih.govnih.gov specific data on how this compound affects cellular signaling pathways is currently unavailable.
Table 2: Compound Mentioned
| Compound Name |
|---|
| This compound |
| cIAP1 |
| cIAP2 |
| ERK |
| MEK |
| Raf |
| Ras |
Q & A
Q. What are the recommended methods for synthesizing 3-Oxo-2,3-dihydro-1H-indene-4-carboxamide?
Synthesis typically involves functionalizing the indanone core. For example, acetylation of hydroxylated indanone precursors using acyl chlorides (e.g., acetyl chloride) under controlled conditions yields derivatives like 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate, as demonstrated in analogous studies . For the carboxamide variant, coupling reactions with appropriate amines or carboxamide-forming reagents (e.g., CDI or EDC/NHS) are likely employed. Crystallization via slow evaporation of chloroform or similar solvents can yield high-purity single crystals for structural validation .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Data collection involves a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS). Structure solution uses direct methods (e.g., SHELXD), followed by refinement via SHELXL . Key parameters include:
- Orthorhombic space group (e.g., Pbca), with unit cell dimensions a ≈ 9.85 Å, b ≈ 8.98 Å, c ≈ 21.92 Å .
- R-factor convergence (e.g., R₁ < 0.10) and hydrogen placement via geometric constraints .
Displacement ellipsoids (50% probability) and symmetry operations (e.g., C(6) chain formation via C–H⋯O hydrogen bonds) are critical for validating packing arrangements .
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
Non-classical C–H⋯O hydrogen bonds dominate, forming infinite chains along specific crystallographic axes (e.g., [010] direction). Graph-set analysis (e.g., C(6) motifs) and Etter’s rules help categorize these interactions . The planar indanone core (r.m.s. deviation = 0.036 Å) facilitates π-stacking, though this is secondary to hydrogen bonding in lattice stabilization .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic refinement parameters?
Discrepancies in R-factors or displacement parameters often arise from:
- Data quality : High Rint values (>0.05) suggest poor data merging; re-measuring weak reflections or optimizing absorption correction mitigates this .
- Model overfitting : Restraints on anisotropic displacement parameters (ADPs) or using Hirshfeld rigidity analysis prevent overparameterization .
- Hydrogen bonding ambiguity : Difference Fourier maps and BVS (Bond Valence Sum) calculations validate hydrogen positions when thermal motion complicates placement .
Q. What computational methods support the design of indene-carboxamide derivatives for optoelectronic applications?
Density Functional Theory (DFT) evaluates frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer efficiency. For example, indaceno-based derivatives (e.g., IDIC) exhibit tunable NLO properties when electron-withdrawing groups (e.g., carboxamide) are appended to the π-conjugated core . Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, guiding structural modifications for desired bandgaps .
Q. How does structural variation impact biological activity, such as PARP inhibition?
Substituents on the carboxamide group influence binding to PARP-1’s adenosine pocket. Structure-activity relationship (SAR) studies show:
- Hydrophobic moieties (e.g., cyclopropane) enhance selectivity by occupying subpockets .
- Electron-withdrawing groups (e.g., nitro) stabilize hydrogen bonds with catalytic residues (e.g., Ser904) .
Co-crystallization with PARP-1 (PDB: 7KUM) and molecular dynamics simulations validate binding modes .
Methodological Notes
- Data Collection : Always cross-validate crystallographic data with PLATON/CHECKCIF to detect missed symmetry or twinning .
- Contradiction Analysis : Apply dialectical frameworks (e.g., principal vs. secondary contradictions) to prioritize experimental variables during optimization .
- Synthesis : Use TLC and HPLC-MS to monitor reaction progress, as byproducts (e.g., over-acetylated derivatives) complicate purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
